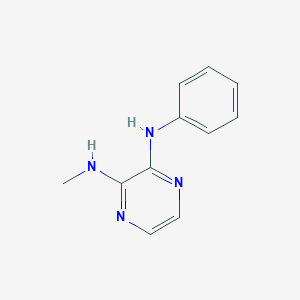

N2-methyl-N3-phenylpyrazine-2,3-diamine

Description

N2-Methyl-N3-phenylpyrazine-2,3-diamine is a pyrazine derivative featuring a diamine scaffold with a methyl group at the N2 position and a phenyl substituent at the N3 position. Pyrazine-based compounds are of significant interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them versatile scaffolds for drug design.

Properties

Molecular Formula |

C11H12N4 |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-N-methyl-3-N-phenylpyrazine-2,3-diamine |

InChI |

InChI=1S/C11H12N4/c1-12-10-11(14-8-7-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)(H,14,15) |

InChI Key |

UEPLCTHKRSEKLE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CN=C1NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

6-Bromo-N2-methylpyrazine-2,3-diamine (CAS 55635-63-7)

- Structure : Differs by a bromine atom at the C5 position instead of a phenyl group at N3.

- Properties: Molecular weight: 203.04 g/mol (vs. ~200–220 g/mol for the target compound). Bromine increases electronegativity, altering electronic distribution and reactivity. Potential applications: Bromine may enhance halogen bonding in biological targets, useful in kinase inhibitors or antiviral agents .

N2-Methylpyrazine-2,3-diamine (Synonyms: 2-Amino-3-(methylamino)pyrazine)

- Structure : Lacks the phenyl group at N3.

- Properties :

2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine (CAS 52197-22-5)

- Structure : Fused pyridazine-pyrazine system with phenyl groups at C2 and C3.

- Higher molecular weight (340.38 g/mol) impacts pharmacokinetics (e.g., absorption) .

Aromatic and Heterocyclic Analogs

Benzo[g]quinoxaline Derivatives

- Structure : Polycyclic system synthesized from naphthalene-2,3-diamine.

- Properties: Extended aromaticity enhances cytotoxicity (e.g., submicromolar IC50 in MCF-7 cells). Mechanism: Apoptosis induction via Bax activation and Bcl2 downregulation. Compared to pyrazine analogs, benzoquinoxalines exhibit broader biological activity but higher synthetic complexity .

2-Ethyl-3-methylpyrazine (CAS 15707-23-0)

Piperazine and Piperidine Derivatives

N-Ethyl-piperazine-2,3-dione (CAS 59702-31-7)

- Structure : Six-membered ring with two ketone groups and an ethyl substituent.

- Properties: Reduced basicity compared to pyrazine diamines (pKa ~5–6 vs. ~8–9 for pyrazines). Applications: Intermediate for organocatalysts or polymer synthesis .

Data Table: Key Properties of Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents | Applications |

|---|---|---|---|---|---|

| N2-Methyl-N3-phenylpyrazine-2,3-diamine | C11H12N4 | 200.24 | ~2.5 | N2-Me, N3-Ph | Drug discovery |

| 6-Bromo-N2-methylpyrazine-2,3-diamine | C5H7BrN4 | 203.04 | ~1.8 | C5-Br, N2-Me | Kinase inhibition |

| 2,3-Diphenylpyrazino[2,3-d]pyridazine | C20H14N6 | 338.36 | ~3.2 | C2-Ph, C3-Ph | DNA intercalation |

| Benzo[g]quinoxaline derivative | C16H12N4 | 260.29 | ~3.0 | Fused aromatic system | Anticancer agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.